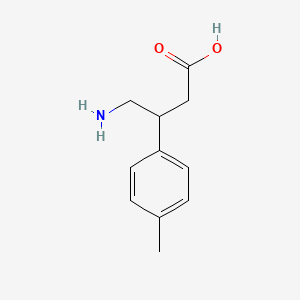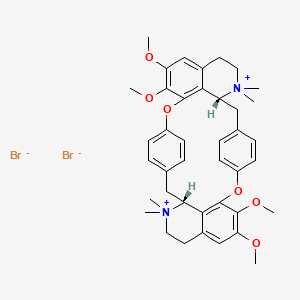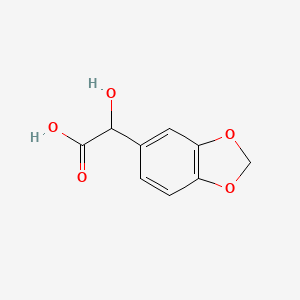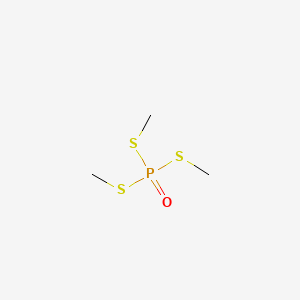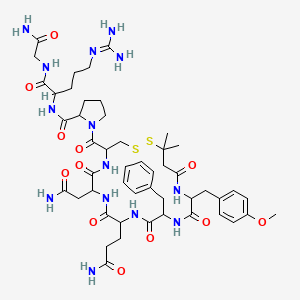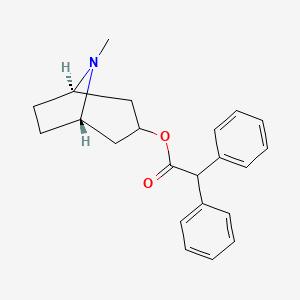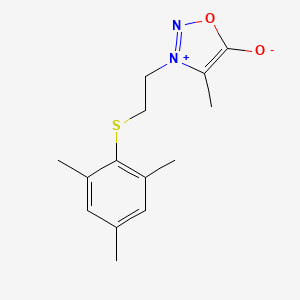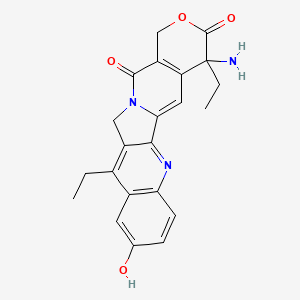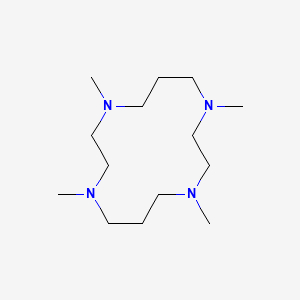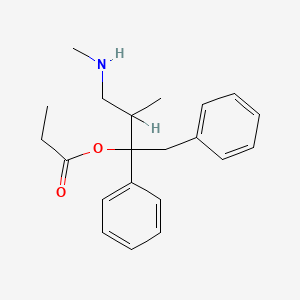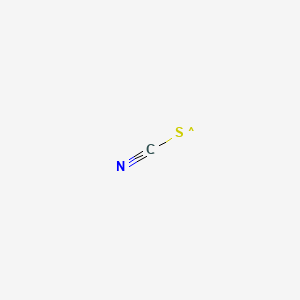
Thiocyanato radical
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitridosulfidocarbon(.) is an organic radical. It derives from a thiocyanic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis of Thiocyanato-Containing Compounds
- Thiocyanato radicals have been used in metal-free visible-light-promoted reactions for the synthesis of thiocyanato-containing isoquinolinediones and azaspirotrienediones. These methods employ readily available thiocyanate salts and are notable for their ease of implementation and moderate to good yields, contributing to the development of drug-like molecules (Chen, He, & Guan, 2019) (Chen, He, Guan, & He, 2019).
Oxidation Processes
- Thiocyanate radicals, generated from thiocyanate salts using photocatalysts like Rose Bengal, have been utilized in the oxidation of alcohols to aldehydes, demonstrating a broad scope and tolerance towards various functional groups (Shah & Singh, 2018). In another application, visible light-driven oxidative cascade reactions were used for the synthesis of β-thiocyanato alcohols via difunctionalization of alkenes (Zhang, Guo, Yu, Guan, & He, 2018).
Electrochemical Applications
- Electrochemical thiocyanation of aromatic compounds, involving derivatives of anisole and aniline, has been explored in organic acidic media. This method is environmentally friendly and shows high regio- and isomer-selectivity, making it relevant in the synthesis of aromatic thiocyanates (Gitkis & Becker, 2010).
Radical Reactions and Synthesis
- Research has shown that thiocyanates, formed via thiocyanation reactions, are prevalent in natural products, synthetic drugs, and bioactive molecules. Direct thiocyanation methods, including nucleophilic, electrophilic, and free radical reactions, have broad application prospects in constructing SCN-containing organic molecules (Chen, Shi, Liu, & Zhao, 2022).
Analytical and Environmental Applications
- The thiocyanate radical has been measured in milk by ion chromatography, demonstrating an effective and convenient method for detecting this radical in food products (Kou, 2012). Additionally, the degradation of thiocyanate in aqueous solutions using persulfate activated ferric ion has been reported, highlighting its potential in treating wastewater from mining facilities (Budaev, Batoeva, & Tsybikova, 2015).
Eigenschaften
CAS-Nummer |
15941-77-2 |
|---|---|
Produktname |
Thiocyanato radical |
Molekularformel |
CNS |
Molekulargewicht |
58.08 g/mol |
InChI |
InChI=1S/CNS/c2-1-3 |
InChI-Schlüssel |
NYAZXHASVIWIRJ-UHFFFAOYSA-N |
SMILES |
C(#N)[S] |
Kanonische SMILES |
C(#N)[S] |
Andere CAS-Nummern |
15941-77-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





